Cas no 1805201-05-1 (Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate)

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate is a fluorinated pyridine derivative with a versatile functional group profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of chloromethyl, difluoromethyl, and fluoro substituents enhances its reactivity, enabling selective modifications for targeted applications. The ester group at the 5-position offers further derivatization potential, facilitating the synthesis of complex molecules. Its structural features contribute to improved metabolic stability and bioavailability in drug development. This compound is particularly useful in the design of bioactive molecules, where fluorination plays a critical role in modulating physicochemical properties. High purity and consistent quality ensure reliable performance in research and industrial applications.
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate structure
1805201-05-1 structure
Product name:Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate
CAS No:1805201-05-1
MF:C11H11ClF3NO2
MW:281.658752679825
CID:4805692

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate
    • Inchi: 1S/C11H11ClF3NO2/c1-2-18-8(17)3-6-5-16-11(15)7(4-12)9(6)10(13)14/h5,10H,2-4H2,1H3
    • InChI Key: HDSYTGRZMJHDID-UHFFFAOYSA-N
    • SMILES: ClCC1=C(N=CC(CC(=O)OCC)=C1C(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 281
  • XLogP3: 2.5
  • Topological Polar Surface Area: 39.2

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029031770-1g
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate
1805201-05-1 95%
1g
$3,039.75 2022-04-01
Alichem
A029031770-250mg
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate
1805201-05-1 95%
250mg
$940.80 2022-04-01
Alichem
A029031770-500mg
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate
1805201-05-1 95%
500mg
$1,735.55 2022-04-01

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate Related Literature

Additional information on Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate (CAS No. 1805201-05-1): An Overview

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate (CAS No. 1805201-05-1) is a highly specialized compound with significant applications in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents. The combination of a chloromethyl group, difluoromethyl group, and fluoropyridine moiety imparts distinct chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals.

The chloromethyl group in Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate is particularly noteworthy for its reactivity and versatility. This functional group can undergo various chemical transformations, such as nucleophilic substitution reactions, which are crucial for the synthesis of more complex molecules. The presence of the difluoromethyl group adds further complexity and stability to the molecule, enhancing its pharmacological profile. Fluorine atoms are known for their ability to modulate the physicochemical properties of organic compounds, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The fluoropyridine moiety is another key feature of this compound. Pyridine derivatives are widely used in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of fluorine atoms into the pyridine ring can significantly alter the electronic distribution and reactivity of the molecule, leading to improved pharmacological properties. For instance, recent studies have shown that fluorinated pyridines can enhance the potency and selectivity of drug candidates against specific targets.

In the context of pharmaceutical research, Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate has been explored as a potential intermediate in the synthesis of novel drugs targeting various diseases. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, researchers have utilized this compound as a building block to synthesize inhibitors of kinases, which are key enzymes implicated in cancer progression and other proliferative disorders. The ability to fine-tune the structure through functional group manipulation allows for the optimization of these inhibitors for improved efficacy and reduced side effects.

Moreover, Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate has shown promise in the field of antiviral drug discovery. The unique combination of functional groups provides a scaffold that can be modified to target viral enzymes with high specificity. Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against a range of viruses, including those responsible for influenza and hepatitis C. The structural flexibility and reactivity of this molecule make it an attractive candidate for further optimization and development into effective antiviral agents.

In addition to its applications in drug discovery, Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate has also been investigated for its potential use in diagnostic imaging agents. The fluorinated moieties can be labeled with radioisotopes or other imaging agents to create compounds that can be used for non-invasive monitoring of disease progression or treatment response. This dual functionality as both a therapeutic and diagnostic agent highlights the versatility and potential impact of this compound in clinical settings.

The synthesis of Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate involves several well-established chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and esterification. These reactions are typically carried out under controlled conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have further optimized these processes, making it more feasible to produce this compound on a larger scale for both research and commercial purposes.

In conclusion, Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-5-acetate (CAS No. 1805201-05-1) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features provide a robust platform for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in the field.

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